N-(4-acetamido-2,5-dimethoxyphenyl)acetamide
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Overview
Description
N-(4-acetamido-2,5-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group attached to a dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamido-2,5-dimethoxyphenyl)acetamide typically involves the acylation of 4-amino-2,5-dimethoxyacetophenone with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the acylation process. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamido-2,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(4-acetamido-2,5-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new analgesics and anti-inflammatory agents.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-(4-acetamido-2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the dimethoxyphenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)acetamide: Similar structure but lacks the acetamido group on the aromatic ring.
N-(4-acetamido-2-hydroxyphenyl)acetamide: Contains a hydroxyl group instead of methoxy groups.
N-(4-acetamido-2,5-dimethoxyphenyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
N-(4-acetamido-2,5-dimethoxyphenyl)acetamide is unique due to the presence of both acetamido and dimethoxy groups on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-acetamido-2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7(15)13-9-5-12(18-4)10(14-8(2)16)6-11(9)17-3/h5-6H,1-4H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTYVYUGZUTUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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